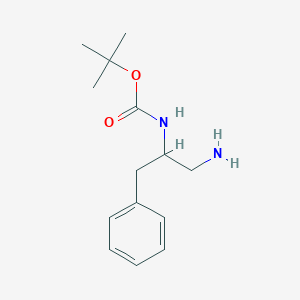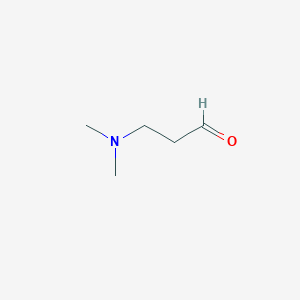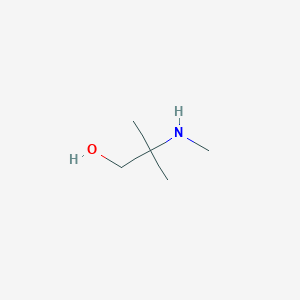
5-アミノ-1,3-ジヒドロキシメチルベンゼン
説明
5-Amino-1,3-dihydroxymethylbenzene, also known as 5-Amino-1,3-dihydroxymethylbenzene, is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-1,3-dihydroxymethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1,3-dihydroxymethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
複雑な分子の合成
5-アミノ-1,3-ジヒドロキシメチルベンゼン: は、有機合成において汎用性の高いビルディングブロックとして役立ちます。そのアミン基は求核性を示し、さまざまな官能基化反応に関与することができます。 この特性は、医薬品、農薬、天然物など、複雑な分子の構築に不可欠です .
医薬品化学
医薬品化学では、この化合物は、医薬品や生物活性分子の前駆体として広く応用されています。 研究は、癌、感染症、神経疾患、代謝疾患などの治療分野を標的にする新規アミン系薬剤の設計に向けて行われてきました .
材料科学
5-アミノ-1,3-ジヒドロキシメチルベンゼンの独特な電子特性と光学特性は、ポリマー、触媒、センサー、機能性材料の開発に適しています。 これらの用途は、特に有機エレクトロニクス、光起電力、バイオマテリアルにおいて重要です .
触媒
5-アミノ-1,3-ジヒドロキシメチルベンゼンのようなアミンは、触媒において重要な役割を果たします。 それらは、さまざまな化学反応を促進する触媒の設計に使用され、グリーンケミカルや持続可能な技術の合成に貢献しています .
環境修復
この化合物は、特に炭素捕集とエネルギー貯蔵において、環境修復における可能性が探求されています。 金属と錯体を形成する能力は、環境から有毒物質を除去するために利用できます .
抗酸化特性
研究によると、5-アミノ-1,3-ジヒドロキシメチルベンゼンの誘導体は、有意な抗酸化活性を示すことが示されています。 これは、DPPHおよびABTSなどのアッセイによって測定され、酸化ストレス関連の損傷を予防する可能性を示しています .
抗癌活性
5-アミノ-1,3-ジヒドロキシメチルベンゼン誘導体の細胞毒性特性は、HeLa細胞などの癌細胞株に対して評価されてきました。 一部の誘導体は有望な結果を示し、標準薬よりも癌細胞の増殖を抑制する上で優れた活性を示しています .
高純度化合物の合成
高純度レベルで、5-アミノ-1,3-ジヒドロキシメチルベンゼンは、研究や産業用途のための高純度化合物の合成に使用されます。 その明確に定義された融点と分子量は、化学分析の信頼できる標準となります .
特性
IUPAC Name |
[3-amino-5-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRLJOVKGWVBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

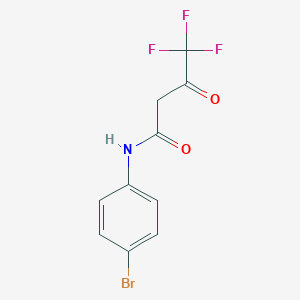
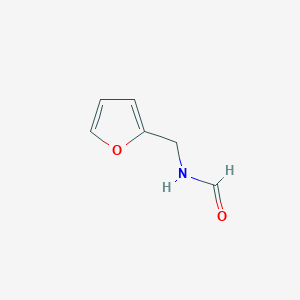
![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)

